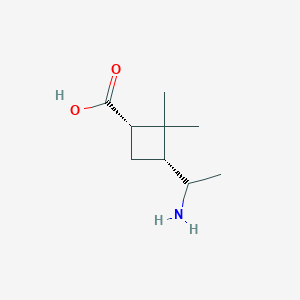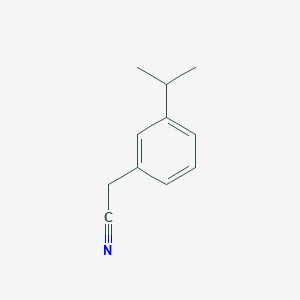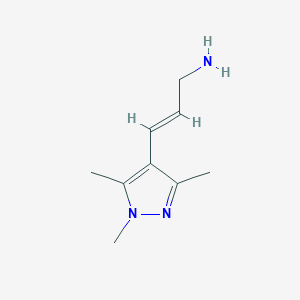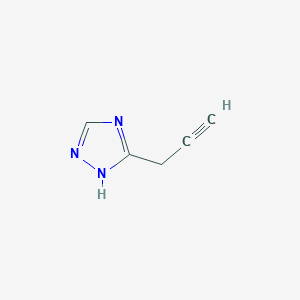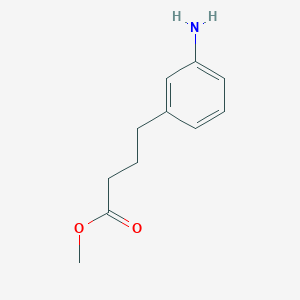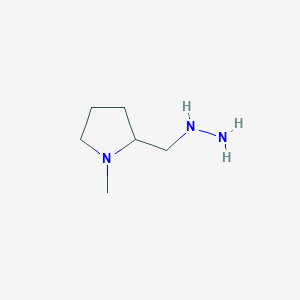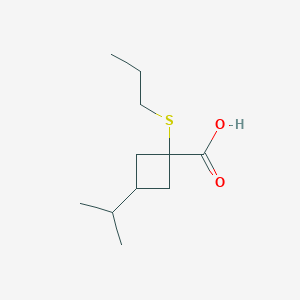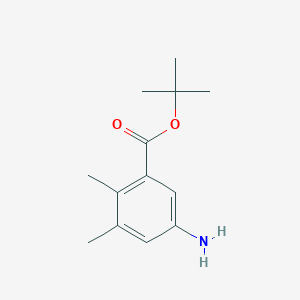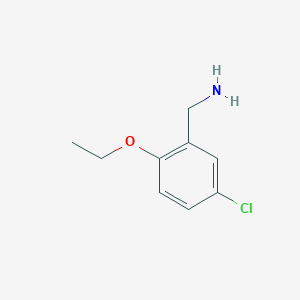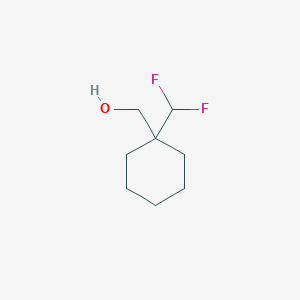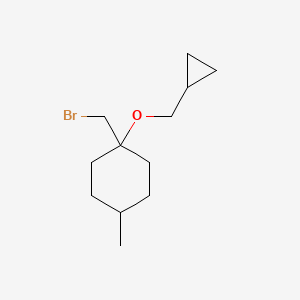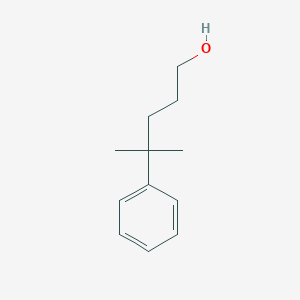
4-Methyl-4-phenylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-phenylpentan-1-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol characterized by a phenyl group attached to the fourth carbon of a pentane chain, which also bears a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-4-phenylpentan-1-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from benzyl chloride and magnesium in anhydrous ether. The Grignard reagent then reacts with isovaleraldehyde to form the desired alcohol after hydrolysis .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through aldol condensation followed by hydrogenation. For example, cinnamaldehyde and propanal undergo aldol condensation in the presence of a base such as sodium hydroxide, followed by hydrogenation using catalysts like ruthenium or nickel supported on silica .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-phenylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 4-Methyl-4-phenylpentan-2-one.
Reduction: 4-Methyl-4-phenylpentane.
Substitution: 4-Methyl-4-phenylpentyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-phenylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further affecting molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-phenylpentan-2-ol: Similar structure but differs in the position of the hydroxyl group.
4-Methyl-1-phenylpentan-2-one: A ketone with a similar carbon skeleton.
2-Methyl-5-phenylpentan-1-ol:
Uniqueness
4-Methyl-4-phenylpentan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
33214-57-2 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-methyl-4-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
LFQJJSBHLCLWFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


